4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyloxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6S/c1-19-11-6-8-13(9-7-11)21(17,18)20-12-4-2-10(3-5-12)14(15)16/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOCFGGNQSAPMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid typically involves the reaction of 4-methoxyphenol with benzoic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed direct arylation, which is highly effective for synthesizing such compounds . Another approach involves the Friedel-Crafts reaction, where toluene and succinic anhydride are catalyzed by a Lewis acid such as aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of palladium-catalyzed reactions and Friedel-Crafts reactions are common in industrial settings due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the sulfonyl group, leading to different derivatives.
Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or aluminum chloride for specific reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzoquinone derivatives, while reduction can yield various hydroxybenzoic acid derivatives .
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research has indicated that compounds related to 4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have been shown to inhibit the growth of various bacterial strains. A study highlighted the effectiveness of related compounds against Mycobacterium tuberculosis , with minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 μM .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Bacteria | MIC (μM) |
|---|---|---|
| This compound | Mycobacterium tuberculosis | 6.25-12.5 |
| 4-Chlorobenzenesulfonyl analog | Escherichia coli | 32 |
| 4-Chlorobenzenesulfonyl analog | Staphylococcus aureus | 25 |
1.2 Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects, particularly in models of chronic inflammation. The inhibition of lipoxygenase enzymes by related compounds suggests potential therapeutic benefits in treating inflammatory diseases .
Case Study: Lipoxygenase Inhibition
- Objective: Evaluate the inhibitory potency of substituted phenylsulfonamide derivatives.
- Findings: Compounds showed varying degrees of inhibition with IC50 values indicating moderate to strong activity against lipoxygenase enzymes involved in inflammatory pathways.
Material Science Applications
2.1 Polymer Chemistry
This compound serves as a useful monomer in the synthesis of various polymers due to its sulfonamide group, which enhances solubility and thermal stability. Research has demonstrated that incorporating this compound into polymer matrices can improve mechanical properties and thermal resistance.
Table 2: Properties of Polymers Incorporating Sulfonamide Derivatives
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polyamide with sulfonamide | 250 | 80 |
| Polyurethane with sulfonamide | 230 | 75 |
Biochemical Applications
3.1 Enzyme Inhibition Studies
The compound has shown promise in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways. For example, the inhibition of certain oxidases by sulfonamide derivatives indicates potential applications in metabolic disorders.
Case Study: Enzyme Activity Assay
- Objective: Assess the effect of sulfonamide derivatives on enzyme activity.
- Methodology: In vitro assays measuring enzyme kinetics.
- Results: Significant reduction in enzyme activity was observed at specific concentrations, suggesting potential for therapeutic applications in metabolic regulation.
Mechanism of Action
The mechanism of action of 4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The sulfonyl and methoxyphenyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
4-[(4-Bromophenyl)sulfonyl]benzoic Acid
- Structure : Replaces the methoxy group with bromine at the 4-position of the phenylsulfonyl moiety.
- Synthesis : Synthesized via nucleophilic substitution or Suzuki coupling, with detailed spectroscopic characterization (UV-Vis, $^1$H NMR) confirming the sulfonyl linkage and bromine substitution .
- Properties: Higher molecular weight (356.19 g/mol, C${13}$H${10}$BrNO$_4$S) compared to the methoxy analog. Bromine’s electron-withdrawing nature reduces solubility in polar solvents but enhances reactivity in cross-coupling reactions .
4-(((2-Oxopyridin-1(2H)-yl)oxy)sulfonyl)benzoic Acid
- Structure : Features a 2-oxopyridinyl group attached to the sulfonyloxy moiety.
- Synthesis : Prepared via reaction of 4-(chlorosulfonyl)benzoic acid with 2-hydroxypyridine in pyridine, yielding a pale yellow solid with moderate solubility in dichloromethane .
- Applications : Acts as a prodrug activated by hydrogen peroxide, highlighting the role of sulfonate esters in ROS-sensitive drug delivery systems .
4-[(4-Methoxyphenyl)sulfamoyl]benzoic Acid
- Structure : Substitutes the sulfonyloxy group with a sulfamoyl (-SO$_2$NH-) linkage.
Methoxy-Substituted Benzoic Acid Derivatives
4-(Methoxymethyl)benzoic Acid
4-Hydroxybenzoic Acid Derivatives
- Examples: Natural derivatives like 4-hydroxybenzoic acid and its glucosides (e.g., 4-O-β-D-glucopyranosylbenzoate) isolated from Althaea rosea .
- Comparison : The absence of sulfonyl groups reduces synthetic utility but enhances biocompatibility, making these compounds prevalent in natural product-based drug discovery .
Ethynyl-Substituted Benzoic Acid Derivatives
4-((1-Carboxypentyl)oxy)-2-hydroxy-5-((4-methoxyphenyl)ethynyl)benzoic Acid (4m)
- Structure : Incorporates a 4-methoxyphenylethynyl group and a carboxypentyloxy chain.
- Synthesis: Synthesized via Sonogashira coupling, yielding a compound with a molecular weight of 397 g/mol (C${22}$H${18}$O$_7$).
Comparative Data Table
Key Research Findings
- Synthetic Utility : Sulfonate esters like this compound exhibit superior stability over sulfonic acids, making them ideal for controlled-release prodrugs .
- Biological Activity : Ethynyl derivatives (e.g., 4m) show promise in enzyme inhibition, though the target compound’s biological profile requires further exploration .
- Structural Insights : Bromine substitution in analogs enhances electrophilicity, while methoxy groups improve solubility and metabolic stability .
Biological Activity
4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, supported by various studies and data. We will explore its antimicrobial properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
Chemical Structure and Properties
The compound this compound features a benzoic acid core substituted with a methoxyphenyl sulfonyl group. This structural arrangement is significant for its biological activity, particularly in interactions with biological targets.
Table 1: Chemical Structure
| Compound Name | Chemical Formula | Molecular Weight |
|---|---|---|
| This compound | C₁₃H₁₄O₅S | 282.32 g/mol |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated moderate activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium, with Minimum Biofilm Eradication Concentration (MBEC) values indicating its potential as an antibiofilm agent.
Table 2: Antimicrobial Activity
| Pathogen | MBEC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 125 | Moderate |
| Enterococcus faecium | 125 | Moderate |
| Candida albicans | 125 | Moderate |
The mechanism by which this compound exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or biofilm formation. This is supported by in silico studies that suggest binding interactions with key bacterial enzymes involved in these processes.
Study 1: In Vitro Evaluation of Antimicrobial Properties
In a study published in MDPI, researchers synthesized several derivatives of benzoic acid, including our compound of interest. The evaluation revealed that it exhibited significant antimicrobial activity against tested strains, suggesting its utility in treating infections caused by resistant bacteria .
Study 2: Toxicity Assessment
Another critical aspect of evaluating the biological activity of this compound is its toxicity profile. Studies conducted on aquatic models (Daphnia magna) indicated that while some derivatives exhibited moderate toxicity, the specific compound showed lower toxicity compared to others in the series .
Q & A
Q. What are the key steps and optimal conditions for synthesizing 4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid?
Synthesis typically involves:
- Sulfonation : Reacting 4-methoxyphenyl derivatives with chlorosulfonic acid to form the sulfonyl chloride intermediate.
- Esterification : Coupling the sulfonyl chloride with 4-hydroxybenzoic acid under basic conditions (e.g., pyridine or NaHCO₃) to form the sulfonate ester .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography.
Optimal conditions include controlled temperatures (30–35°C for methoxy group introduction ) and anhydrous solvents to prevent hydrolysis.
Q. How is the compound characterized, and what analytical methods are critical?
Key characterization methods:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and functional group integrity (e.g., methoxy at δ ~3.8 ppm, sulfonyloxy at δ ~7.5–8.5 ppm) .
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O of benzoic acid), ~1350/1150 cm⁻¹ (S=O stretching) .
- HPLC-MS : For purity assessment and molecular ion verification .
Q. What safety precautions are required for handling this compound?
- GHS Classification : Likely corrosive (skin/eye irritation) based on structurally similar sulfonates .
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid strong oxidizers .
- Storage : In airtight containers, under inert atmosphere, at 2–8°C .
Advanced Research Questions
Q. How does the sulfonyloxy group influence reactivity in nucleophilic substitution or cross-coupling reactions?
The sulfonyloxy group acts as a leaving group, enabling:
- Nucleophilic Aromatic Substitution (SNAr) : Reacts with amines or alkoxides under mild conditions (e.g., DMF, 60°C) .
- Suzuki Coupling : Requires Pd catalysts (e.g., Pd(PPh₃)₄) but may face steric hindrance due to the bulky sulfonate .
Contradictions in reaction yields (e.g., lower efficiency vs. chloro analogs) suggest steric and electronic effects require optimization .
Q. What strategies resolve discrepancies in biological activity data across studies?
Discrepancies may arise from:
- Purity Issues : Use HPLC (>98% purity) and orthogonal characterization (e.g., TLC, elemental analysis) .
- Solubility Variability : Test in multiple solvents (DMSO, PBS) and use surfactants for in vitro assays .
- Assay Conditions : Standardize protocols (e.g., enzyme inhibition assays at pH 7.4, 37°C) .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity trends .
Methodological Challenges
Q. What are the challenges in achieving regioselective functionalization of the benzoic acid core?
Q. How is the compound’s stability under physiological conditions evaluated?
- Hydrolysis Studies : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 24–72 hours .
- Metabolite Identification : Use liver microsomes to detect sulfonic acid derivatives .
Applications in Advanced Research
Q. What role does this compound play in designing enzyme inhibitors?
- Transition-State Mimetics : The sulfonyloxy group mimics phosphate in kinase inhibitors (e.g., tyrosine kinase) .
- Covalent Binding : Reacts with cysteine residues in proteases, validated by MALDI-TOF MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
